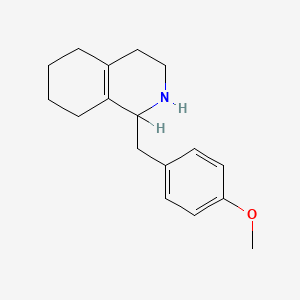

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Descripción

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (C₁₇H₂₃NO, MW 257.38 g/mol) is a partially saturated isoquinoline derivative bearing a 4-methoxybenzyl substituent at the N1 position . It serves as a critical chiral intermediate in synthesizing dextromethorphan, a non-opioid antitussive drug, and related morphinan alkaloids . The compound’s stereochemistry is pharmacologically significant, with enantiomers like (R)- and (S)-forms commercially available for research and industrial use .

Propiedades

Número CAS |

30356-07-1 |

|---|---|

Fórmula molecular |

C17H23NO |

Peso molecular |

257.37 g/mol |

Nombre IUPAC |

(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |

InChI |

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3/t17-/m0/s1 |

Clave InChI |

NPEVCJZMQGZNET-KRWDZBQOSA-N |

SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |

SMILES isomérico |

COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2 |

SMILES canónico |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |

Otros números CAS |

30356-08-2 51072-36-7 57849-23-7 30356-07-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Resolution of Optical Isomers via Acetate Salt Formation and Crystallization

The most documented and industrially relevant method for obtaining optically pure (S) or (R) 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves the following steps, as disclosed in Chinese patents CN104761494A and CN104761494B:

| Step | Description | Conditions/Details |

|---|---|---|

| 1. Base Freeing and Extraction | Mix the salt form of the compound with water and an aromatic hydrocarbon solvent, then basify to free the base and extract into the organic layer | Aromatic hydrocarbon solvent layer contains free base |

| 2. Acetate Salt Formation | Mix the aromatic hydrocarbon solution containing the free base with acetic acid to form solution 1 | Ensures formation of acetate salt in solution |

| 3. Seeding and Crystallization | Add seed crystals of optically active (S) or (R) this compound acetate to solution 1, then cool to induce crystallization | Cooling from -10°C to 5°C; crystallization yields optically pure acetate salt |

| 4. Basification to Free Base | Treat the optically pure acetate salt with base to liberate the free optically pure amine | Yields (S) or (R) this compound |

This resolution process is designed to be simple, effective, economical, and scalable for industrial production. The use of seed crystals ensures control over the optical purity of the crystallized product.

Further Chemical Transformations

The (R)-enantiomer obtained can be converted into levomethorphan through a series of reactions including:

- N-acylation protection

- Grewe cyclization

- Removal of N-acyl protecting group

- N-methylation

This sequence demonstrates the utility of the prepared optically pure octahydroisoquinoline in pharmaceutical synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Racemic this compound salt |

| Solvent system | Aromatic hydrocarbon solvent (e.g., toluene) and acetic acid |

| Temperature for crystallization | -10°C to 5°C (commonly 0-5°C for seed crystallization) |

| Seed crystals | Optically active acetate salt crystals (S or R) |

| Final product | Optically pure (S) or (R) this compound |

| Yield and purity | High enantiomeric excess achieved by controlled crystallization |

Research Findings and Industrial Relevance

- The patented methods emphasize the need for a resolution process that is industrially feasible, cost-effective, and capable of producing high optical purity products.

- The use of acetate salts for resolution is advantageous due to their crystallization behavior and ease of handling.

- The process avoids complex chiral catalysts or chromatographic separation, making it suitable for scale-up.

- The preparation method is linked to the synthesis of important pharmaceutical agents such as dextromethorphan and levomethorphan, underscoring its practical significance.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced isoquinoline derivatives.

Substitution: Benzyl-substituted derivatives.

Aplicaciones Científicas De Investigación

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Hydrogenation Degree Variants

- 1-(4-Methoxybenzyl)-3,4,5,6,7,8-Hexahydroisoquinoline (C₁₇H₂₁NO, MW 255.35 g/mol): This analogue lacks two hydrogens compared to the octahydro derivative, resulting in a less saturated bicyclic structure.

| Property | Octahydroisoquinoline | Hexahydroisoquinoline |

|---|---|---|

| Molecular Formula | C₁₇H₂₃NO | C₁₇H₂₁NO |

| Molecular Weight (g/mol) | 257.38 | 255.35 |

| Hydrogenation Degree | Full saturation (8 H₂) | Partial saturation (6 H₂) |

| Key Application | Dextromethorphan precursor | API intermediate |

Substituent Modifications

- 1-Benzyl-1,2,3,4,5,6,7,8-Octahydroisoquinoline: Replacing the 4-methoxybenzyl group with a benzyl moiety eliminates the methoxy substituent, altering electronic properties and steric bulk. This variant is a precursor for morphinan scaffolds but lacks the enhanced electron-donating effects of the methoxy group, which may reduce binding affinity in certain pharmacological targets .

- Such derivatives are synthesized via Grignard reactions and borohydride reductions, emphasizing industrial scalability .

Stereochemical Variants

- (R)- and (S)-Enantiomers :

The (R)-enantiomer (CAS 30356-08-2) is a key chiral synthon for dextromethorphan, while the (S)-form is often a byproduct requiring resolution. Enantiopure synthesis leverages biocatalysts like imine reductases (IREDs), achieving >99% enantiomeric excess (e.e.) and avoiding traditional racemic resolution .

| Enantiomer | Role | Synthetic Method |

|---|---|---|

| (R)-form | Dextromethorphan intermediate | Biocatalytic IRED-mediated reduction |

| (S)-form | Resolved byproduct | Chemical synthesis with L-tartrate |

Pharmacological and Industrial Relevance

- Dextromethorphan Synthesis : The target compound undergoes O-demethylation, cyclization, and racemate separation to yield dextromethorphan, highlighting its role as a linchpin intermediate .

- Veterinary Applications: Derivatives like tramadol and venlafaxine share synthetic pathways with the octahydroisoquinoline scaffold, underscoring its versatility .

- Industrial Production : Methods prioritize yield (e.g., 80–90% in Grignard routes) and purity (>98%), with enzymatic processes gaining traction for sustainability .

Physicochemical and Stability Profiles

Q & A

Q. What are the key synthetic routes for 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, and how do they differ in scalability and enantioselectivity?

Q. How is the compound characterized structurally, and what analytical techniques are critical for validating its purity and stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, stereochemical assignments rely on nuclear Overhauser effect (NOE) correlations in NMR (e.g., nOe between Ha at 6.67 ppm and Hb at 0.77 ppm confirms spatial proximity) . Chiral HPLC or polarimetry ([α]D +165° for (R)-enantiomer) validates enantiopurity . X-ray crystallography may resolve ambiguities in complex cases .

Q. What is the pharmacological relevance of this compound in drug discovery?

- Methodological Answer : It is a key intermediate in synthesizing dextromethorphan , a non-opioid antitussive . The 4-methoxybenzyl group enhances metabolic stability, while the octahydroisoquinoline core mimics morphinan scaffolds, enabling CNS activity . Structure-activity relationship (SAR) studies focus on modifying substituents to optimize receptor binding (e.g., σ-opioid or NMDA receptors) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Avoid prolonged exposure to skin/eyes and use fume hoods due to potential respiratory irritation (H315, H319, H335 hazard codes) . Store at 2–8°C in airtight, light-resistant containers . Industrial-scale processes require continuous flow reactors to minimize handling risks .

Advanced Research Questions

Q. How can enzyme engineering optimize the enantioselective synthesis of this compound?

- Methodological Answer : Directed evolution of IREDs (e.g., IR61-M4 with V69Y/P123A/W179G/F182I/L212V mutations) improves catalytic efficiency by 766-fold . Key strategies:

- Saturation mutagenesis at substrate-binding pockets to enhance steric complementarity.

- Computational docking to predict transition-state stabilization.

- High-throughput screening using chiral HPLC or fluorescence-based assays .

Q. What strategies resolve racemic mixtures of 1-(4-methoxybenzyl)-octahydroisoquinoline?

- Methodological Answer : Diastereomeric salt formation with chiral acids (e.g., (+)-1-(p-hydroxybenzyl)-octahydroisoquinoline) enables separation via fractional crystallization . Alternatively, dynamic kinetic resolution using lipases or engineered IREDs achieves deracemization . For example, cyclohexylamine oxidase (CHAO) deracemizes racemic mixtures with >90% ee .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact its storage and reactivity?

Q. How can contradictions in reported biological activity data be addressed?

- Methodological Answer : Discrepancies often arise from impurities in stereochemistry or off-target receptor interactions . Mitigation strategies:

- Rigorous enantiopurity validation (e.g., chiral HPLC, optical rotation).

- Comparative assays using enantiopure standards and knockout cell lines (e.g., σ-opioid receptor-null models) .

- Meta-analysis of pharmacological datasets to identify confounding variables (e.g., solvent effects) .

Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃NO | |

| Molecular Weight | 257.37 g/mol | |

| CAS Number | 51072-36-7 (racemic) | |

| Optical Rotation (R) | [α]D²⁵ +165° (c 1.0, MeOH) | |

| Boiling Point | 449.5°C (predicted) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.